![molecular formula C9H15N3O B1490730 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol CAS No. 1428233-93-5](/img/structure/B1490730.png)
2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol
Overview
Description
2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol, also known as 2-amino-2-benzimidazoleethanol or 2-ABE, is an organic compound with a wide range of applications in the scientific and medical fields. It is a white solid with a melting point of about 180°C and is soluble in water and alcohols. 2-ABE is an important intermediate in the synthesis of many compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of polymers and catalysts.
Scientific Research Applications
Antitumor Applications
Antitumor active Pd(II) and Pt(II) complexes of N,N-donor benzimidazole methyl ester were synthesized and investigated for their structures and potential antitumor properties. These complexes, designed as potential antitumor compounds, demonstrated the ability for charge transfer from ethanol to platinum, indicating their relevance in cancer treatment studies (Abdel-Ghani & Mansour, 2012).
Anti-inflammatory Activities
The synthesis of novel methyl amino and hydrazino benzimidazoles and their evaluation for anti-inflammatory potential were conducted, showing significant activity in carrageenan-induced paw edema bio-assay in rats. A particular derivative was highlighted for its remarkable anti-inflammatory potential, comparable to that of Indomethacin (KunnambathKrishnakumar et al., 2013).
Antimicrobial Applications
Benzimidazole derivatives have been explored for their antimicrobial properties, with various compounds synthesized and tested against different bacterial and fungal strains. This research underscores the broad-spectrum antimicrobial potential of benzimidazole-based compounds, which could be relevant to the compound (Abd El-Meguid, 2014).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives and their complexes with transition metals have been a focus of research, indicating the versatility of benzimidazole compounds in forming biologically active molecules and potential drug candidates. These studies involve the preparation of ligands and metal complexes, characterized by various spectroscopic techniques, suggesting their potential applications in medicinal chemistry (Jamel & Al-Obaidi, 2018).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives often interact with various cellular targets, including enzymes and receptors, which play crucial roles in numerous biological processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to exhibit a range of biological activities, including antitumor activity .
Biochemical Analysis
Biochemical Properties
2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives are known to inhibit enzymes such as CK2 (casein kinase 2), which is involved in various cellular processes . The interaction between this compound and CK2 may involve binding to the enzyme’s active site, leading to inhibition of its activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Benzimidazole derivatives have been shown to affect cell proliferation and apoptosis, potentially through modulation of signaling pathways such as the MAPK/ERK pathway . This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Benzimidazole derivatives can bind to the active sites of enzymes, leading to inhibition or activation of their activity . Additionally, this compound may interact with DNA or RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that benzimidazole derivatives can be stable under certain conditions but may degrade over time, affecting their long-term impact on cellular function . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular processes and overall cell health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cell death or organ damage . Threshold effects and dose-response relationships are important considerations in these studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzimidazole derivatives are known to affect metabolic flux and metabolite levels by modulating enzyme activity . This compound may be metabolized through pathways involving oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Benzimidazole derivatives can be transported across cell membranes through active or passive transport mechanisms . Once inside the cells, this compound may localize to specific compartments or organelles, influencing its biological activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of benzimidazole derivatives to the nucleus, mitochondria, or other organelles can impact their interactions with biomolecules and their overall biological effects.
properties
IUPAC Name |
2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-6(5-13)9-11-7-3-1-2-4-8(7)12-9/h6,13H,1-5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANJRIXWSTZBPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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